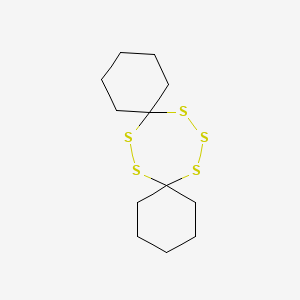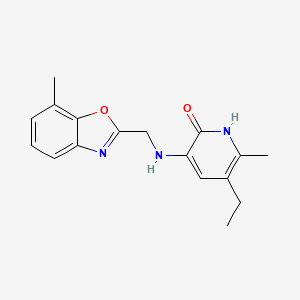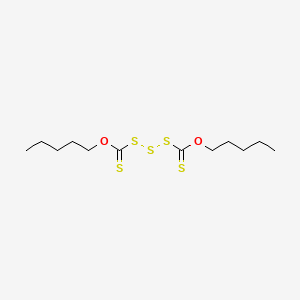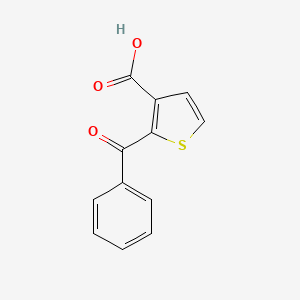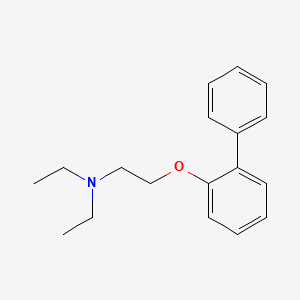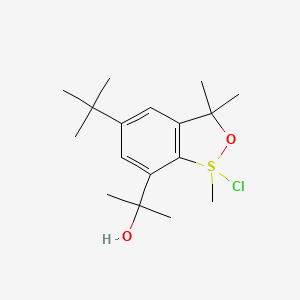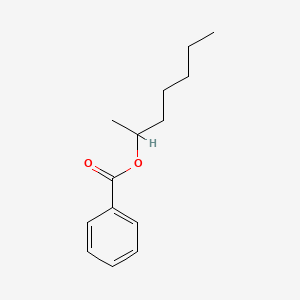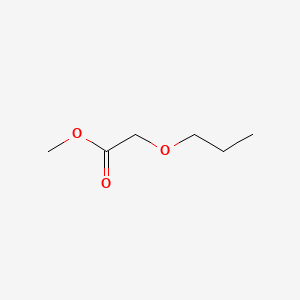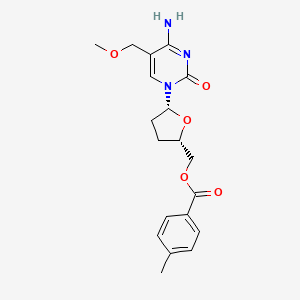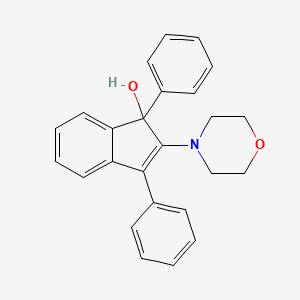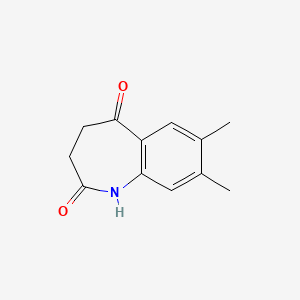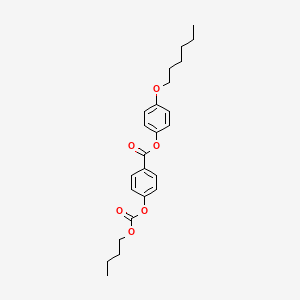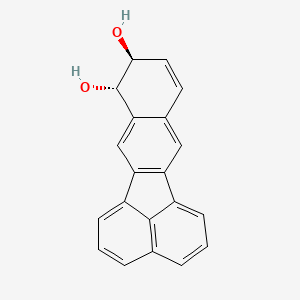
trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benzo(k)fluoranthene, which is a known environmental pollutant and potential carcinogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol typically involves the reduction of benzo(k)fluoranthene. One common method is the catalytic hydrogenation of benzo(k)fluoranthene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the dihydrodiol product.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions:
Oxidation: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydrobenzo(k)fluoranthene derivatives.
Substitution: Halogenated or nitrated PAH derivatives.
科学研究应用
Chemistry: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol is used as a model compound in studies of PAH metabolism and environmental chemistry. Its reactions and derivatives help in understanding the behavior of PAHs in the environment.
Biology: In biological research, this compound is studied for its potential genotoxic and carcinogenic effects. It serves as a reference compound in toxicological studies to assess the impact of PAHs on living organisms.
Medicine: Research into the medical applications of this compound is limited. its derivatives are explored for their potential use in developing anti-cancer drugs and other therapeutic agents.
Industry: While not widely used in industry, the compound’s derivatives may have applications in the development of materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can cause DNA damage, leading to mutations and potentially carcinogenic effects. The compound’s molecular targets include DNA, proteins, and cellular membranes, where it can induce structural and functional changes.
相似化合物的比较
- trans-9,10-Dihydrobenzo(a)pyrene-9,10-diol
- trans-7,8-Dihydrobenzo(a)anthracene-7,8-diol
- trans-9,10-Dihydrobenzo(e)pyrene-9,10-diol
Comparison: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol is unique due to its specific dihydrodiol structure and the position of the hydroxyl groups. Compared to other similar compounds, it may exhibit different reactivity and biological effects due to these structural differences. For instance, the position of the hydroxyl groups can influence the compound’s ability to form DNA adducts and its overall genotoxic potential.
属性
CAS 编号 |
76479-15-7 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
(8S,9S)-8,9-dihydrobenzo[k]fluoranthene-8,9-diol |
InChI |
InChI=1S/C20H14O2/c21-18-8-7-12-9-16-13-5-1-3-11-4-2-6-14(19(11)13)17(16)10-15(12)20(18)22/h1-10,18,20-22H/t18-,20-/m0/s1 |
InChI 键 |
JZGNJVBRLOKLLB-ICSRJNTNSA-N |
手性 SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5[C@@H]([C@H](C=CC5=C4)O)O |
规范 SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


